molecular formula C12H14O6 B11743709 1,3-Dimethyl 5-(methoxymethoxy)benzene-1,3-dicarboxylate CAS No. 848498-23-7

1,3-Dimethyl 5-(methoxymethoxy)benzene-1,3-dicarboxylate

Cat. No.: B11743709
CAS No.: 848498-23-7
M. Wt: 254.24 g/mol
InChI Key: KQLSKGMVKBSKQI-UHFFFAOYSA-N
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Description

1,3-Dimethyl 5-(methoxymethoxy)benzene-1,3-dicarboxylate is an organic compound with a complex structure It is a derivative of benzene, featuring two methyl groups and a methoxymethoxy group attached to the benzene ring, along with two ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl 5-(methoxymethoxy)benzene-1,3-dicarboxylate typically involves multiple steps. One common method is the esterification of 1,3-dimethyl-5-hydroxybenzene-1,3-dicarboxylic acid with methanol in the presence of a strong acid catalyst. The methoxymethoxy group can be introduced through a subsequent reaction with methoxymethyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl 5-(methoxymethoxy)benzene-1,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The methyl groups can be oxidized to form carboxylic acids.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The methoxymethoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products Formed

    Oxidation: 1,3-Dimethyl-5-carboxybenzene-1,3-dicarboxylate.

    Reduction: 1,3-Dimethyl-5-(methoxymethoxy)benzene-1,3-dimethanol.

    Substitution: 1,3-Dimethyl-5-(substituted methoxy)benzene-1,3-dicarboxylate.

Scientific Research Applications

1,3-Dimethyl 5-(methoxymethoxy)benzene-1,3-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl 5-(methoxymethoxy)benzene-1,3-dicarboxylate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release active intermediates, which can then interact with enzymes or receptors. The methoxymethoxy group may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethylbenzene (m-Xylene): A simpler aromatic compound with two methyl groups.

    1,3-Dimethyl-5-isopropylbenzene: Similar structure but with an isopropyl group instead of the methoxymethoxy group.

    Dimethyl 5-bromomethylbenzene-1,3-dicarboxylate: Contains a bromomethyl group instead of the methoxymethoxy group.

Uniqueness

1,3-Dimethyl 5-(methoxymethoxy)benzene-1,3-dicarboxylate is unique due to the presence of the methoxymethoxy group, which imparts distinct chemical properties and potential biological activities. This differentiates it from other similar compounds and makes it a valuable subject of study in various scientific fields.

Properties

CAS No.

848498-23-7

Molecular Formula

C12H14O6

Molecular Weight

254.24 g/mol

IUPAC Name

dimethyl 5-(methoxymethoxy)benzene-1,3-dicarboxylate

InChI

InChI=1S/C12H14O6/c1-15-7-18-10-5-8(11(13)16-2)4-9(6-10)12(14)17-3/h4-6H,7H2,1-3H3

InChI Key

KQLSKGMVKBSKQI-UHFFFAOYSA-N

Canonical SMILES

COCOC1=CC(=CC(=C1)C(=O)OC)C(=O)OC

Origin of Product

United States

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